Phenyl-(2,3,4,5-tetrachlorophenyl)methanone;titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The phenyl-(2,3,4,5-tetrachlorophenyl)methanone is then reacted with a titanium precursor, such as titanium tetrachloride (TiCl4), in the presence of a reducing agent like lithium aluminum hydride (LiAlH4). This step is typically performed under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of Phenyl-(2,3,4,5-tetrachlorophenyl)methanone;titanium may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl-(2,3,4,5-tetrachlorophenyl)methanone;titanium typically involves the following steps:
-
Formation of Phenyl-(2,3,4,5-tetrachlorophenyl)methanone
- This step involves the reaction of phenylmagnesium bromide with 2,3,4,5-tetrachlorobenzoyl chloride in an anhydrous ether solvent. The reaction is carried out under reflux conditions to yield the desired ketone.
Chemical Reactions Analysis
Types of Reactions
Phenyl-(2,3,4,5-tetrachlorophenyl)methanone;titanium: undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
-
Reduction
- Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of reduced derivatives.
-
Substitution
- The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives with increased oxygen content
Reduction: Reduced derivatives with decreased chlorine content
Substitution: Substituted products with new functional groups replacing chlorine atoms
Scientific Research Applications
Phenyl-(2,3,4,5-tetrachlorophenyl)methanone;titanium: has a wide range of applications in scientific research, including:
-
Chemistry
- Used as a catalyst in various organic synthesis reactions.
- Employed in the study of organometallic chemistry and reaction mechanisms.
-
Biology
- Investigated for its potential as an antimicrobial agent.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential use in drug development and delivery systems.
- Evaluated for its anticancer properties.
-
Industry
- Utilized in the production of advanced materials and coatings.
- Applied in the development of high-performance catalysts for industrial processes.
Mechanism of Action
The mechanism of action of Phenyl-(2,3,4,5-tetrachlorophenyl)methanone;titanium involves its interaction with molecular targets and pathways. The titanium atom plays a crucial role in mediating these interactions, often acting as a Lewis acid to facilitate various chemical transformations. The compound’s unique structure allows it to engage in multiple binding modes with target molecules, leading to diverse biological and chemical effects.
Comparison with Similar Compounds
Phenyl-(2,3,4,5-tetrachlorophenyl)methanone;titanium: can be compared with other similar compounds, such as:
-
Phenyl-(2,3,4,5-tetrachlorophenyl)methanone
- Lacks the titanium atom, resulting in different chemical properties and reactivity.
-
Titanium Tetrachloride (TiCl4)
- A simpler titanium compound without the organic moiety, used primarily as a reagent in chemical synthesis.
-
Phenyl-(2,3,4,5-tetrachlorophenyl)methanol
- A reduced form of the ketone, exhibiting different reactivity and applications.
The uniqueness of This compound lies in its combination of organic and inorganic components, providing a versatile platform for various scientific and industrial applications.
Properties
CAS No. |
23368-15-2 |
---|---|
Molecular Formula |
C13H6Cl4OTi |
Molecular Weight |
367.9 g/mol |
IUPAC Name |
phenyl-(2,3,4,5-tetrachlorophenyl)methanone;titanium |
InChI |
InChI=1S/C13H6Cl4O.Ti/c14-9-6-8(10(15)12(17)11(9)16)13(18)7-4-2-1-3-5-7;/h1-6H; |
InChI Key |
INWSAIFTPZZNTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.